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molecular formula C8H13NO2 B1607789 methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE CAS No. 56661-88-2

methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE

Cat. No. B1607789
M. Wt: 155.19 g/mol
InChI Key: RMXRUKCQJHLQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648516

Procedure details

Using the method of Example 1 Part B, ethyl 2-[(ethoxycarbonyl)amino]-1-cyclohexene-1-carboxylate (158 g, 0.66 mole) was reacted with sodium methoxide to provide 79 g of methyl 2-amino-1-cyclohexene-1-carboxylate as a white solid.
Name
ethyl 2-[(ethoxycarbonyl)amino]-1-cyclohexene-1-carboxylate
Quantity
158 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:6][C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=1[C:13]([O:15][CH2:16]C)=[O:14])=O)C.C[O-].[Na+]>>[NH2:6][C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=1[C:13]([O:15][CH3:16])=[O:14] |f:1.2|

Inputs

Step One
Name
ethyl 2-[(ethoxycarbonyl)amino]-1-cyclohexene-1-carboxylate
Quantity
158 g
Type
reactant
Smiles
C(C)OC(=O)NC1=C(CCCC1)C(=O)OCC
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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